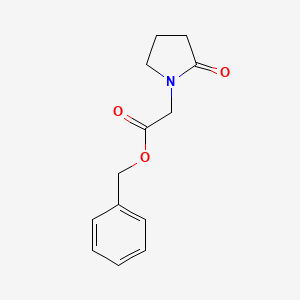
3,4-Dimethylaniline;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylaniline;phosphoric acid is a compound that combines 3,4-dimethylaniline with phosphoric acid. 3,4-Dimethylaniline, also known as 3,4-xylidine, is an aromatic amine with the molecular formula C8H11N. It is a derivative of aniline, where two methyl groups are attached to the benzene ring at the 3 and 4 positions. Phosphoric acid, with the molecular formula H3PO4, is a mineral acid commonly used in various industrial and laboratory applications. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dimethylaniline can be synthesized through several methods. One common method involves the reduction of 3,4-dimethyl nitrobenzene using hydrogen in the presence of a catalyst such as platinum or Raney nickel . Another method involves the reaction of 4-bromo-o-xylene with ammonia in the presence of copper wire and cuprous chloride at elevated temperatures .
Industrial Production Methods
Industrial production of 3,4-dimethylaniline typically involves the catalytic hydrogenation of 3,4-dimethyl nitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity of the final product . The phosphoric acid component can be obtained through the reaction of phosphorus pentoxide with water or by the extraction of phosphate rock using sulfuric acid.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: The nitro group in 3,4-dimethyl nitrobenzene can be reduced to form 3,4-dimethylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of catalysts like platinum or Raney nickel is commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: 3,4-Dimethylaniline from 3,4-dimethyl nitrobenzene.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylaniline;phosphoric acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-dimethylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in electron donor-acceptor interactions, which play a crucial role in its chemical reactivity and biological activity . The phosphoric acid component can act as a catalyst or reactant in various chemical reactions, further enhancing the compound’s versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylaniline: Another isomer of dimethylaniline with methyl groups at the 2 and 3 positions.
2,4-Dimethylaniline: An isomer with methyl groups at the 2 and 4 positions.
2,5-Dimethylaniline: An isomer with methyl groups at the 2 and 5 positions.
2,6-Dimethylaniline: An isomer with methyl groups at the 2 and 6 positions.
3,5-Dimethylaniline: An isomer with methyl groups at the 3 and 5 positions.
Uniqueness
3,4-Dimethylaniline is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties.
Eigenschaften
CAS-Nummer |
847798-69-0 |
|---|---|
Molekularformel |
C8H14NO4P |
Molekulargewicht |
219.17 g/mol |
IUPAC-Name |
3,4-dimethylaniline;phosphoric acid |
InChI |
InChI=1S/C8H11N.H3O4P/c1-6-3-4-8(9)5-7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
NUIQPLCVZNDIKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid](/img/structure/B12551115.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)

![1-{4-[(1H-Indol-3-yl)methyl]piperazin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B12551129.png)
![15-methyl-12-methylsulfanyl-16-phenyl-8-oxa-15,16-diazatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,4,6,11,13-hexaen-17-one](/img/structure/B12551130.png)
![Benzoic acid, 5-[(2-furanylmethylene)amino]-2-hydroxy-](/img/structure/B12551137.png)






